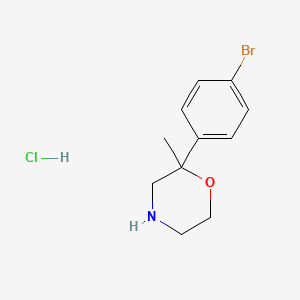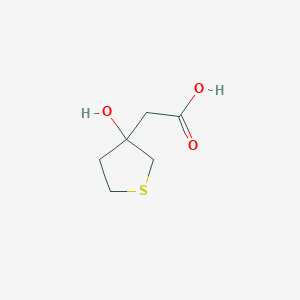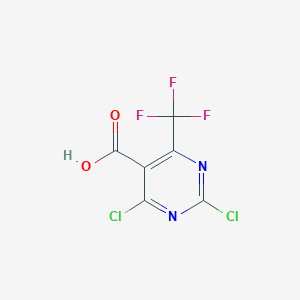![molecular formula C12H18ClN5O2 B13545636 Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines It features a tert-butyl ester group, a 1,3,5-triazine ring substituted with a chlorine atom, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chloro-1,3,5-triazine with methylamine to form the intermediate 4-chloro-1,3,5-triazin-2-yl(methyl)amine. This intermediate is then reacted with tert-butyl azetidine-1-carboxylate under suitable conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran and may require catalysts or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of organic solvents and bases such as sodium carbonate or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis
Major Products Formed
Substitution Reactions: Substituted triazine derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Hydrolysis: Carboxylic acid derivatives
Aplicaciones Científicas De Investigación
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The triazine ring and the azetidine moiety are crucial for its activity, as they can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
Terbuthylazine: A herbicide with a similar triazine ring structure but different substituents.
2-Amino-1,3,5-triazine: A simpler triazine derivative with different functional groups.
Triazinylureas: Compounds with a triazine ring and urea functional groups
Uniqueness
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate is unique due to its combination of a triazine ring, azetidine moiety, and tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C12H18ClN5O2 |
|---|---|
Peso molecular |
299.76 g/mol |
Nombre IUPAC |
tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azetidine-1-carboxylate |
InChI |
InChI=1S/C12H18ClN5O2/c1-12(2,3)20-11(19)18-5-8(6-18)17(4)10-15-7-14-9(13)16-10/h7-8H,5-6H2,1-4H3 |
Clave InChI |
HGHQWWUGWMLFKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)N(C)C2=NC(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-2-[(2R,6S)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholin-2-yl]aceticacid](/img/structure/B13545561.png)
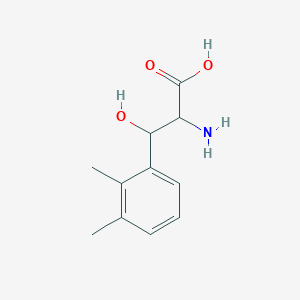
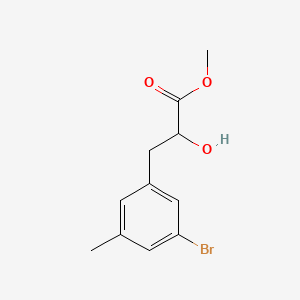
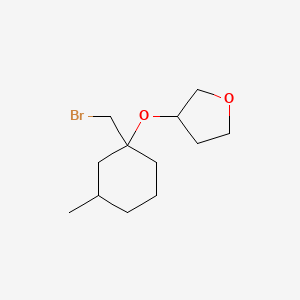
![[5-(Methoxymethyl)furan-2-yl]methanamine](/img/structure/B13545583.png)

